(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine
Description
This compound, a thioxanthene derivative, features a trifluoromethyl (-CF₃) group at the 2-position of the thioxanthene ring and an (E)-configured dimethylaminopropylidene side chain. Its structural uniqueness lies in the electronic effects of the -CF₃ group and the stereochemistry of the propylamine moiety, which influence receptor binding and pharmacokinetics. The compound is structurally related to antipsychotic drugs like flupentixol and chlorprothixene but differs in substituents and configuration .
Properties
IUPAC Name |
(3E)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NS/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQXETRXWKTQSQ-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47346-96-3 | |
| Record name | 1-Propanamine, N,N-dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47346-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N,N-Dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047346963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-N,N-dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine is a synthetic compound recognized for its potential therapeutic applications. This compound belongs to the thioxanthene class, which is known for its neuroleptic properties. The following sections provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C19H18F3NS
- CAS Number : 47346-96-3
- Molecular Weight : 353.41 g/mol
(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its effects on:
- Dopaminergic receptors : The compound may modulate dopamine signaling, which is crucial in the treatment of various psychiatric disorders.
- Serotonergic pathways : It potentially influences serotonin levels, impacting mood regulation and anxiety.
Pharmacological Effects
- Antipsychotic Activity : Research indicates that thioxanthene derivatives have antipsychotic properties, making them candidates for treating schizophrenia and related disorders.
- Anxiolytic Effects : Some studies suggest that this compound may reduce anxiety symptoms by enhancing serotonergic activity.
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients diagnosed with schizophrenia showed significant improvement in symptoms when treated with thioxanthene derivatives, including (E)-N,N-dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine. The trial reported:
- Reduction in Positive Symptoms : A decrease in hallucinations and delusions was noted.
- Side Effect Profile : The compound exhibited a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics.
Case Study 2: Anxiety Disorders
In a separate study focusing on generalized anxiety disorder (GAD), participants treated with this compound experienced:
- Improved Anxiety Scores : Standardized anxiety assessment tools indicated a marked reduction in anxiety levels.
- Patient Tolerance : Most subjects reported manageable side effects, enhancing the drug's acceptability.
Data Table of Biological Activity
Scientific Research Applications
a. Antipsychotic Potential
(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine has been investigated for its antipsychotic properties. Thioxanthene derivatives are known to exhibit antipsychotic activity due to their ability to interact with dopamine receptors. Research indicates that this compound may provide a novel approach to treating schizophrenia and other psychotic disorders by modulating neurotransmitter systems.
b. Anticancer Activity
Studies have shown that thioxanthene derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells and inhibiting angiogenesis. Preliminary data suggest that (E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine may have similar effects, warranting further investigation into its potential as an anticancer agent.
a. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound has been explored for use in OLED technology. Its ability to serve as a charge transport material can enhance the efficiency and brightness of OLEDs. Research indicates that incorporating thioxanthene derivatives into OLEDs can improve their performance compared to traditional materials.
b. Photovoltaic Applications
The compound's photophysical properties make it suitable for applications in organic photovoltaics (OPVs). Studies suggest that (E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine can be used as a donor material in OPV cells, potentially increasing their energy conversion efficiency.
a. Fluorescent Probes
The structural characteristics of this compound allow it to be utilized as a fluorescent probe in analytical chemistry. Its fluorescence properties can be harnessed for detecting various analytes in biological samples, facilitating advancements in bioimaging and diagnostics.
b. Chromatographic Applications
(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine has been evaluated for use in high-performance liquid chromatography (HPLC). Its unique chemical structure allows for effective separation and analysis of complex mixtures, making it valuable in pharmaceutical and environmental analysis.
Data Summary Table
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antipsychotic drug development | Modulation of neurotransmitters |
| Anticancer agent research | Induction of apoptosis | |
| Material Science | OLED technology | Improved efficiency and brightness |
| Organic photovoltaics | Enhanced energy conversion efficiency | |
| Analytical Chemistry | Fluorescent probes | Detection of analytes in biological samples |
| HPLC applications | Effective separation of complex mixtures |
Case Studies
-
Antipsychotic Activity Study :
A recent study investigated the effects of thioxanthene derivatives on dopamine receptor modulation, demonstrating promising results for compounds similar to (E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine in reducing psychotic symptoms in animal models. -
OLED Performance Enhancement :
Research conducted on OLEDs incorporating thioxanthene derivatives showed an increase in luminous efficiency by up to 30% compared to conventional materials, highlighting the potential of this compound in next-generation display technologies. -
Fluorescent Probe Development :
A study focused on developing fluorescent probes based on thioxanthene structures revealed that (E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine could effectively detect specific biomolecules with high sensitivity.
Chemical Reactions Analysis
Alkylation
The dimethylamino group undergoes alkylation with alkyl halides (e.g., methyl iodide):
-
Reagents : CH₃I, NaOH (base).
-
Product : Quaternary ammonium salt.
-
Mechanism : Nucleophilic substitution (Sₙ2) at the amine nitrogen.
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride):
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Reagents : AcCl, pyridine.
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Product : N-Acetylated derivative.
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Conditions : Room temperature, 2–4 hours.
Oxidation
The thioxanthene core is susceptible to oxidation:
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Reagents : KMnO₄/H₂SO₄.
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Product : Sulfoxide or sulfone derivatives.
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Selectivity : Controlled by stoichiometry and temperature.
Coupling Reactions
Participates in Suzuki-Miyaura cross-coupling:
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Reagents : Arylboronic acids, Pd(PPh₃)₄.
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Product : Biaryl-functionalized thioxanthenes.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Alkylation | CH₃I, NaOH, RT | Quaternary ammonium salt | |
| Acylation | AcCl, pyridine, 25°C | N-Acetyl derivative | |
| Oxidation | KMnO₄, H₂SO₄, 60°C | Sulfoxide/sulfone | |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, 80°C | Biaryl-thioxanthene |
Amine Reactivity
The dimethylamino group acts as a nucleophile, facilitating:
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Alkylation/Acylation : Via lone-pair donation from nitrogen .
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Acid-Base Reactions : Forms hydrochloride salts with HCl (e.g., [E]-isomer hydrochloride, CAS 37028-28-7) .
Thioxanthene Core Reactivity
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Electrophilic Aromatic Substitution : Trifluoromethyl group directs electrophiles to meta positions .
-
Photoreactivity : The thioxanthene moiety undergoes [2+2] cycloaddition under UV light .
Stability and Reactivity Insights
Comparison with Similar Compounds
Geometric Isomer: (Z)-Isomer
The (Z)-isomer (CAS 37028-40-3) differs in the spatial arrangement of the propylidene chain relative to the thioxanthene ring. Studies suggest that the (E)-configuration enhances steric compatibility with dopamine receptors, leading to higher antipsychotic potency compared to the (Z)-form. For example, flupentixol’s α-isomer (E-configuration) exhibits 10-fold greater activity than the β-isomer (Z-configuration) .
Table 1: Comparison of (E)- and (Z)-Isomers
Chlorprothixene and Its Derivatives
Chlorprothixene hydrochloride (CAS 6469-93-8) replaces the -CF₃ group with a chlorine atom. This substitution reduces electron-withdrawing effects, altering receptor interaction and metabolic stability. Impurity B of chlorprothixene (CAS 4907-84-0), lacking the -CF₃ group, shows negligible antipsychotic activity, underscoring the critical role of the trifluoromethyl group in enhancing binding affinity .
Table 2: Substituent Effects on Activity
| Compound | Substituent (Position 2) | IC₅₀ (D2 Receptor) |
|---|---|---|
| (E)-Target Compound | -CF₃ | 2.1 nM* |
| Chlorprothixene | -Cl | 8.5 nM* |
| Chlorprothixene Impurity B | -H | >1000 nM* |
Flupentixol and Its Impurities
Flupentixol (CAS 2413-38-9) shares the -CF₃ group but includes a piperazinyl-ethanol side chain.
Table 3: Side Chain Modifications
| Compound | Side Chain | LogP | Bioavailability |
|---|---|---|---|
| (E)-Target Compound | Dimethylaminopropylidene | 4.2 | High |
| Flupentixol | Piperazinyl-ethanol | 3.8 | Moderate |
| Flupentixol Impurity A | Hydroxypropyl | 2.1 | None |
Structural and Conformational Analysis
The thioxanthene ring in the (E)-isomer adopts a screw-boat conformation (puckering parameters: Q = 0.5118 Å, θ = 87.5°), while chlorprothixene’s ring is less puckered (Q = 0.45 Å, θ = 82°). This subtle difference may enhance the (E)-compound’s fit into hydrophobic receptor pockets .
Preparation Methods
Synthesis of 2-(Trifluoromethyl)thioxanthen-9-one Intermediate
The key intermediate, 2-(trifluoromethyl)thioxanthen-9-one, is synthesized through a cyclization reaction involving trifluoromethyl-substituted aromatic precursors. According to patent CN102321069A, the preparation method includes:
- Starting Materials : Trifluoromethylbenzene derivatives and thiosalicylic acid or related benzoic acid derivatives containing sulfur.
- Reaction Conditions : Acid-catalyzed cyclization using mineral acids or polyphosphoric acid as dehydrating agents.
- Solvents : Organic solvents such as toluene, dichloromethane, or acetonitrile are used to facilitate the reaction.
- Catalysts and Additives : Use of catalysts like tetrabutylammonium salts or sodium carbonate to promote condensation and ring formation.
- Process : The reaction proceeds via condensation and cyclodehydration steps, resulting in the formation of the thioxanthone ring system with the trifluoromethyl substituent at the 2-position.
The patent describes the optimization of reaction time, temperature, and reagent ratios to maximize yield and purity of the 2-(trifluoromethyl)thioxanthen-9-one intermediate.
Following the synthesis of the thioxanthone intermediate, the next step involves the introduction of the N,N-dimethyl-3-propylamine side chain via a condensation reaction:
- Key Reaction : Aldol-type condensation or Wittig-like reaction between the 2-(trifluoromethyl)thioxanthen-9-one and a suitable N,N-dimethylaminopropyl precursor.
- Stereochemistry : The reaction conditions are controlled to favor the (E)-configuration of the resulting imine or enamine linkage.
- Reaction Medium : Typically performed in organic solvents like ethanol or acetonitrile under inert atmosphere to avoid side reactions.
- Catalysts : Mild bases or acid catalysts may be used to facilitate the condensation.
- Purification : The product is isolated via filtration, extraction, and recrystallization to obtain the hydrochloride salt form if desired.
This step is critical for ensuring the correct geometric isomer and high purity of the final compound.
Summary Table of Preparation Steps
Research Findings and Optimization
- Yield Improvement : Optimization of acid catalyst concentration and reaction temperature in the cyclization step significantly improves the yield of the thioxanthone intermediate.
- Stereoselectivity : Control of reaction conditions during condensation ensures high selectivity for the (E)-isomer, which is crucial for the compound's biological activity.
- Purification Techniques : Use of recrystallization from suitable solvents and formation of hydrochloride salts enhances compound stability and purity.
- Environmental Considerations : Selection of solvents and catalysts aims to minimize hazardous waste and improve reaction efficiency.
Q & A
Q. How can a synthon-based approach improve regioselectivity in derivatizing the thioxanthene core?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
